molecular formula C23H22N4O3 B2448098 N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide CAS No. 920113-22-0

N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide

Cat. No.: B2448098
CAS No.: 920113-22-0
M. Wt: 402.454
InChI Key: UIKVFBUYAJYUKP-UHFFFAOYSA-N
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Description

N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzimidazole core, which is known for its diverse biological activities and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-furylcarbonyl chloride with benzimidazole derivatives, followed by the introduction of an ethyl group and a phenylacetamide moiety. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: A simpler analog with similar structural features.

    Benzimidazole derivatives: Compounds with a benzimidazole core, known for their diverse biological activities.

    Furylcarbonyl compounds: Molecules containing the furylcarbonyl group, which can exhibit unique chemical reactivity.

Uniqueness

N-[(1-{[ethyl(phenyl)carbamoyl]methyl}-1H-1,3-benzodiazol-2-yl)methyl]furan-2-carboxamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[1-[2-(N-ethylanilino)-2-oxoethyl]benzimidazol-2-yl]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-2-26(17-9-4-3-5-10-17)22(28)16-27-19-12-7-6-11-18(19)25-21(27)15-24-23(29)20-13-8-14-30-20/h3-14H,2,15-16H2,1H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKVFBUYAJYUKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2CNC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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